3-(Isopropylsulfonyl)propan-1-amine hydrochloride
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Overview
Description
3-(Isopropylsulfonyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C6H16ClNO2S. It is a derivative of propan-1-amine, featuring an isopropylsulfonyl group attached to the third carbon atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylsulfonyl)propan-1-amine hydrochloride typically involves the reaction of propan-1-amine with isopropylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropylsulfonyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various amine derivatives depending on the substituent used.
Scientific Research Applications
3-(Isopropylsulfonyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Isopropylsulfonyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)propan-1-amine hydrochloride
- 3-(Ethylsulfonyl)propan-1-amine hydrochloride
- 3-(Propylsulfonyl)propan-1-amine hydrochloride
Uniqueness
3-(Isopropylsulfonyl)propan-1-amine hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications compared to its methyl, ethyl, or propyl analogs. The isopropyl group enhances the compound’s ability to interact with specific molecular targets, leading to improved efficacy in various research and industrial applications.
Properties
IUPAC Name |
3-propan-2-ylsulfonylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-6(2)10(8,9)5-3-4-7;/h6H,3-5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPADTHCNREPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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